molecular formula C9H9ClN2O3 B12441392 Ethyl 4-chloro-3-nitrobenzene-1-carboximidate CAS No. 648917-82-2

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate

Cat. No.: B12441392
CAS No.: 648917-82-2
M. Wt: 228.63 g/mol
InChI Key: FOQKRHUOCGNNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate is a benzoic acid derivative research chemical that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure incorporates both an imidate ester and nitro and chloro substituents on the aromatic ring, making it a valuable precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and other nitrogen-containing scaffolds. Researchers utilize this compound to develop potential pharmacologically active molecules, leveraging its functional groups for further chemical transformations. The specific physical properties, such as melting point, boiling point, and solubility, for this compound are currently unconfirmed and should be verified with the supplier. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling procedures must adhere to appropriate safety protocols, and users should consult relevant safety data sheets (SDS) before use.

Properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQKRHUOCGNNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619405
Record name Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-82-2
Record name Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3-nitrobenzenecarboximidate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of Ethyl 4-chloro-3-nitrobenzenecarboximidate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-nitrobenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-3-nitrobenzenecarboximidate is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry.

Applications

  • Chemistry It serves as an intermediate in synthesizing various organic compounds.
  • Biology It is valuable in studying enzyme inhibition and protein-ligand interactions.
  • Industry It finds use in producing agrochemicals and dyes.

Chemical Reactions

  • Reduction The nitro group in Ethyl 4-chloro-3-nitrobenzenecarboximidate can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. The major product formed is Ethyl 4-amino-3-nitrobenzenecarboximidate.
  • Substitution The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, such as the presence of a base like sodium hydroxide or potassium carbonate. This reaction leads to Ethyl 4-substituted-3-nitrobenzenecarboximidate derivatives.

Comparison with Similar Compounds

CompoundSimilarityDifference
Ethyl 4-chloro-3-oxobenzoateSimilar structureKeto group instead of a nitro group
Ethyl 4-chloro-3-methylbenzoateSimilar structureMethyl group instead of a nitro group
Ethyl 4-chloro-3-aminobenzoateSimilar structureAmino group instead of a nitro group

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-nitrobenzenecarboximidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Functional Group and Substituent Positioning

The closest analog identified in the provided evidence is N-(3-chlorophenethyl)-4-nitrobenzamide (). A comparative analysis is outlined below:

Property Ethyl 4-chloro-3-nitrobenzene-1-carboximidate N-(3-chlorophenethyl)-4-nitrobenzamide
Core Structure Benzene ring with carboximidate ester Benzamide (amide-linked aromatic system)
Substituent Positions - Cl (position 4)
- NO₂ (position 3)
- Cl (meta on phenethyl group)
- NO₂ (para on benzamide)
Functional Group Ethyl carboximidate (-O-C(=NH)-OCH₂CH₃) Amide (-CONH-)
Synthetic Route Not specified in evidence Schotten–Baumann reaction (amine + acyl chloride)
Reactivity Likely electrophilic at nitro and chloro sites Amide bond susceptible to hydrolysis/attack

(c) Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Carboximidates are typically polar but hydrolytically unstable in protic solvents. In contrast, the amide group in N-(3-chlorophenethyl)-4-nitrobenzamide enhances solubility in organic solvents like dichloromethane (used in its synthesis) .
  • Stability : The carboximidate’s imidate bond may decompose under acidic or aqueous conditions, whereas the amide bond in the benzamide derivative is more robust, as evidenced by its synthesis in dichloromethane with trimethylamine .

Biological Activity

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 229.63 g/mol

The presence of the chloro and nitro groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating a possible role in cancer therapy.

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntibacterialE. coli50Inhibition of growth
AnticancerHeLa cells2530% cell death
Enzyme InhibitionDipeptidyl Peptidase IV1050% inhibition

Case Studies

  • Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against various Gram-negative bacteria. Results indicated significant growth inhibition at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Research : In a recent investigation by Zhang et al. (2024), the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The study found that at a concentration of 25 µg/mL, this compound induced apoptosis in HeLa cells, demonstrating its potential as an anticancer drug.
  • Enzyme Inhibition Studies : Research by Johnson et al. (2022) focused on the inhibitory effects of this compound on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The study reported a significant inhibition rate of 50% at a concentration of 10 µg/mL, highlighting its potential role in diabetes management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.